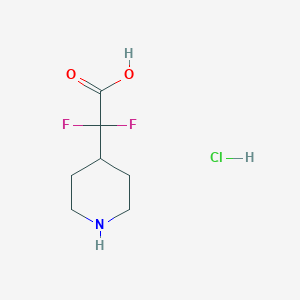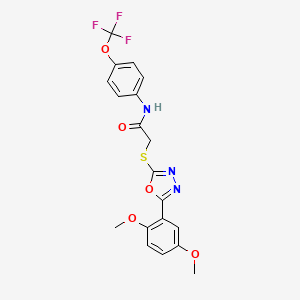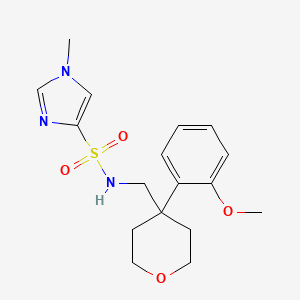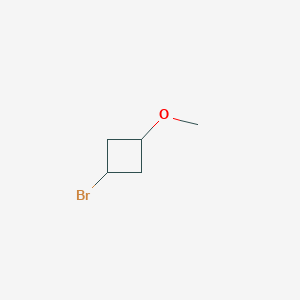
1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Aminobutyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a , where an azide reacts with an alkyne in the presence of a copper catalyst.
Introduction of the Aminobutyl Group: The aminobutyl group can be introduced through nucleophilic substitution reactions, where a suitable precursor such as 4-bromobutylamine reacts with the triazole ring.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Des Réactions Chimiques
1-(4-Aminobutyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aminobutyl group can undergo substitution reactions with electrophiles, leading to the formation of substituted triazole derivatives.
Amidation: The carboxylic acid group can react with amines to form amides under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-Aminobutyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, triazole derivatives are known to inhibit certain enzymes by binding to their active sites, leading to altered biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(4-Aminobutyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
1-(4-Aminobutyl)guanidine: This compound shares the aminobutyl group but differs in the core structure, leading to different biological activities and applications.
4-Aminobutylphosphonic acid: Similar in having an aminobutyl group, but with a phosphonic acid moiety instead of a triazole ring.
Aminoglycosides: These compounds contain amino groups and are used as antibiotics, but their structure and function differ significantly from triazole derivatives.
The uniqueness of this compound lies in its triazole ring, which imparts specific chemical and biological properties that are distinct from other compounds with similar functional groups.
Propriétés
IUPAC Name |
1-(4-aminobutyl)triazole-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2.ClH/c8-3-1-2-4-11-5-6(7(12)13)9-10-11;/h5H,1-4,8H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOYOMHZKWSOME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CCCCN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2713270.png)
![1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,2,3-benzotriazole](/img/structure/B2713272.png)
![(2E)-azepan-2-ylidene[(2,5-difluorophenyl)sulfonyl]acetonitrile](/img/structure/B2713274.png)
![4-((2-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2713275.png)
![methyl 2-{[(1E)-2-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]oxy}acetate](/img/structure/B2713276.png)
![2,4-dimethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2713277.png)
![8-(2-((2-methoxy-5-methylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2713279.png)

![1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole](/img/structure/B2713282.png)

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2713285.png)

![6-benzyl-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2713288.png)
